N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide
CAS No.: 2034512-23-5
Cat. No.: VC11793262
Molecular Formula: C18H15ClN4O3
Molecular Weight: 370.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034512-23-5 |
|---|---|
| Molecular Formula | C18H15ClN4O3 |
| Molecular Weight | 370.8 g/mol |
| IUPAC Name | N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H15ClN4O3/c1-12-2-7-16(15(19)8-12)21-18(24)17-10-22(11-20-17)9-13-3-5-14(6-4-13)23(25)26/h2-8,10-11H,9H2,1H3,(H,21,24) |
| Standard InChI Key | BGXIIGBZQTZVDF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Introduction
N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes an imidazole ring, a carboxamide functional group, and various aromatic substituents. The compound features a 2-chloro-4-methylphenyl group and a 4-nitrophenylmethyl group attached to the imidazole core. This unique combination of functional groups contributes to its potential biological activity and applications in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide typically involves several key steps, including the formation of the imidazole ring and the attachment of the aromatic substituents. The synthesis requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity.
Biological Activities and Applications
N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide exhibits potential biological activities, particularly as an androgen receptor modulator. Compounds with similar structures have been studied for their effects on prostate cancer treatment due to their ability to antagonize androgen receptors, which play a crucial role in the progression of prostate cancer.
| Biological Activity | Potential Application |
|---|---|
| Androgen Receptor Modulation | Prostate Cancer Treatment |
| Interaction with Biological Targets | Drug Development for Androgen-Related Diseases |
Comparison with Similar Compounds
Several compounds share structural similarities with N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide, but they lack its unique combination of functional groups.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-4-nitro-1H-imidazole | Contains only one aromatic substituent; simpler structure. | |
| N-(2-chlorophenyl)-1H-imidazole | Lacks nitro group; primarily studied for antibacterial properties. | |
| 2-Chloro-4-methylphenol | A phenolic compound; used in antiseptics but lacks imidazole functionality. |
Future Research Directions
Further research is needed to fully explore the potential of N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide in medicinal chemistry. This includes optimizing its structure for enhanced efficacy and reduced side effects, as well as investigating its interactions with biological macromolecules.
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